N-[2-(4-ethylphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide
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Overview
Description
N-[2-(4-ethylphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide is an organic compound with a complex structure that includes a benzoxazole ring, an ethylphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide typically involves the condensation of 4-ethylphenylamine with 7-methyl-1,3-benzoxazole-5-carboxylic acid, followed by acetylation. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(4-ethylphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-[2-(4-ethylphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- 4,4’-Difluorobenzophenone
- 2-Fluorodeschloroketamine
Uniqueness
N-[2-(4-ethylphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles .
Properties
Molecular Formula |
C18H18N2O2 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-[2-(4-ethylphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide |
InChI |
InChI=1S/C18H18N2O2/c1-4-13-5-7-14(8-6-13)18-20-16-10-15(19-12(3)21)9-11(2)17(16)22-18/h5-10H,4H2,1-3H3,(H,19,21) |
InChI Key |
RKEOPQFLDFGKFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)NC(=O)C)C |
Origin of Product |
United States |
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